molecular formula C18H13BrCl3N3O2S B11981126 5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-18-2

5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11981126
CAS No.: 303062-18-2
M. Wt: 521.6 g/mol
InChI Key: WJTHLHVWYZUDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C18H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a furan ring, a bromine atom, and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide typically involves multiple stepsThe thioureido group is then added via a reaction with thiourea derivatives, and finally, the naphthalene moiety is introduced through a coupling reaction .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research, as it can serve as a model for studying the effects of similar structures and for developing new compounds with desired properties .

Properties

CAS No.

303062-18-2

Molecular Formula

C18H13BrCl3N3O2S

Molecular Weight

521.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H13BrCl3N3O2S/c19-14-9-8-13(27-14)15(26)24-16(18(20,21)22)25-17(28)23-12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,24,26)(H2,23,25,28)

InChI Key

WJTHLHVWYZUDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.